2,4-Dichloro-8-methylquinolin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8Cl2N2 |
|---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
2,4-dichloro-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-3-2-4-6-7(11)8(13)10(12)14-9(5)6/h2-4H,13H2,1H3 |
InChI Key |
HGEKYZTYJDHUFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)Cl)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dichloro 8 Methylquinolin 3 Amine
Synthesis of the 2,4-Dichloro-8-methylquinoline (B1596889) Precursor
The common starting point for this synthesis is the heterocyclic compound 4-hydroxy-8-methylquinolin-2(1H)-one. This molecule provides the basic quinoline (B57606) ring structure which is then halogenated to create a reactive intermediate for further modification.
The conversion of 4-hydroxy-8-methylquinolin-2(1H)-one to 2,4-dichloro-8-methylquinoline is a crucial step that transforms the hydroxyl and oxo groups into more reactive chloro substituents. This transformation is typically achieved using a potent chlorinating agent.
Detailed research findings indicate that heating 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) effectively yields 2,4-dichloro-8-methylquinoline stackexchange.com. Phosphorus oxychloride is a widely used reagent for the deoxygenative chlorination of heteroaromatic ketones and lactams. The reaction mechanism involves the initial phosphorylation of the carbonyl oxygen, followed by nucleophilic attack of chloride ions to replace the oxygen functions with chlorine atoms. The use of PCl5 in conjunction with POCl3 often enhances the efficacy of the chlorination process. The reaction is typically conducted under reflux conditions to ensure complete conversion.
| Reagent/Condition | Purpose | Typical Outcome |
| 4-Hydroxy-8-methylquinolin-2(1H)-one | Starting Material | Provides the quinoline scaffold. |
| Phosphorus oxychloride (POCl3) | Chlorinating Agent | Replaces hydroxyl and oxo groups with chlorine. |
| Phosphorus pentachloride (PCl5) | Co-reagent | Enhances the chlorinating power of POCl3. |
| Reflux | Reaction Condition | Provides the necessary energy to drive the reaction to completion. |
This method is a robust and well-established procedure for synthesizing 2,4-dichloroquinolines from their corresponding 4-hydroxy-2-quinolone precursors asianpubs.org.
While the use of POCl3/PCl5 is common, alternative methods for the halogenation of quinoline systems exist. These methods can offer milder reaction conditions or different selectivities. For instance, metal-free halogenation protocols have been developed for the functionalization of quinoline derivatives. Reagents such as trihaloisocyanuric acids (e.g., trichloroisocyanuric acid, TCCA) can serve as effective halogen sources under relatively mild conditions. These reactions often proceed via an electrophilic halogenation mechanism, although their application to produce 2,4-dihaloquinolines from 4-hydroxy-2-quinolones is less direct than the POCl3 method.
Furthermore, the synthesis of other 2,4-dihaloquinolines, such as 2,4-dibromoquinoline, can be achieved through modifications of the synthetic route, showcasing the versatility of halogenation chemistry in this scaffold.
Introduction of the 3-Amino Group
With the 2,4-dichloro-8-methylquinoline precursor in hand, the next phase is the introduction of an amino group at the 3-position of the quinoline ring. A common and effective strategy for installing an amino group onto an aromatic ring is through the reduction of an azide intermediate.
This two-step approach involves first introducing an azido (–N3) group, which is then reduced to the desired amino (–NH2) group.
The introduction of an azide group onto the 2,4-dichloro-8-methylquinoline ring at the 3-position is a challenging step. Direct nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloroquinoline systems are well-documented to occur preferentially at the C4 and, under more forcing conditions, the C2 positions. The C3 position is not electronically activated for a standard SNAr reaction, as it lacks the necessary resonance stabilization for the Meisenheimer complex intermediate.
Therefore, a direct reaction of 2,4-dichloro-8-methylquinoline with an azide source like sodium azide is unlikely to yield the 3-azido product. A more plausible, albeit indirect, route to functionalize the 3-position would involve an initial electrophilic substitution, followed by conversion to the azide. A potential sequence could be:
Nitration : Electrophilic nitration of the quinoline ring to introduce a nitro group (–NO2) at the 3-position.
Reduction : Reduction of the 3-nitro group to a 3-amino group.
Diazotization : Conversion of the 3-amino group to a diazonium salt (–N2+).
Azide Substitution : Reaction of the diazonium salt with sodium azide to yield the 3-azido-2,4-dichloro-8-methylquinoline intermediate.
This sequence circumvents the difficulties of a direct nucleophilic attack at the C3 position.
Once the 3-azido-2,4-dichloro-8-methylquinoline intermediate is obtained, it can be converted to the final product, 2,4-dichloro-8-methylquinolin-3-amine, via the Staudinger reduction. This reaction is a mild and efficient method for reducing organic azides to primary amines.
The reaction involves treating the azide with a phosphine, most commonly triphenylphosphine (PPh3). The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide to form a phosphazide intermediate, with the concomitant release of dinitrogen gas (N2). This intermediate is typically not isolated. Subsequent hydrolysis of the resulting iminophosphorane yields the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide.
The Staudinger reduction is highly valued for its chemoselectivity, as it does not affect many other functional groups, making it suitable for complex molecules. The reaction is generally carried out in a solvent like tetrahydrofuran (THF) or ether, followed by the addition of water for the hydrolysis step.
| Reaction | Reagents | Intermediate/Product |
| Azide Formation | (Indirect route) Nitration, Reduction, Diazotization, Azide Substitution | 3-Azido-2,4-dichloro-8-methylquinoline |
| Staudinger Reduction | 1. Triphenylphosphine (PPh3) 2. Water (H2O) | This compound |
This method provides a reliable pathway to the target amine from the corresponding azide.
Hydrazination Pathways to Aminoquinolines
Hydrazination serves as a common method for introducing a nitrogen-containing functional group, which can subsequently be converted to an amino group. This process typically involves the nucleophilic substitution of a halo-quinoline with hydrazine. In the case of 2,4-dichloro-8-methylquinoline, studies have shown that the chlorine atom at the 4-position is highly susceptible to nucleophilic attack.
The reaction of 2,4-dichloro-8-methylquinoline with hydrazine hydrate demonstrates regioselective substitution, primarily yielding hydrazino derivatives at the C4 position. The chlorine at the C2 position is generally less reactive towards this nucleophilic displacement. This inherent reactivity poses a significant challenge for the direct synthesis of a 3-amino derivative via this pathway, as the electronic properties of the quinoline ring system favor substitution at the C2 and C4 positions. Therefore, a direct hydrazination approach on the 2,4-dichloro precursor is not a viable route to obtain the 3-amino isomer.
Nucleophilic Amination Strategies
Direct nucleophilic amination of halo-quinolines is another strategy for the synthesis of aminoquinolines. However, similar to hydrazination, the regioselectivity is dictated by the electronic nature of the quinoline ring. Nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloro-8-methylquinoline would preferentially occur at the C4 position, followed by the C2 position, due to the activation provided by the ring nitrogen.
The introduction of an amino group at the C3 position is electronically disfavored for a direct SNAr reaction on the 2,4-dichloro precursor. Alternative strategies, not covered within the scope of direct amination on this specific precursor, would be necessary. These could theoretically involve the synthesis of a precursor with a leaving group already at the 3-position or a rearrangement strategy, which falls outside of direct nucleophilic amination of 2,4-dichloro-8-methylquinoline.
Synthesis of Key Precursors for Derivatization
The synthesis of functionalized precursors is fundamental for the potential multi-step synthesis of complex quinoline derivatives. The following sections detail the preparation of key intermediates that could serve as starting points for further chemical transformations.
2-Chloro-3-(chloromethyl)-8-methylquinoline Synthesis
The synthesis of 2-chloro-3-(chloromethyl)-8-methylquinoline is a two-step process starting from 2-chloro-8-methylquinoline-3-carbaldehyde.
Step 1: Reduction of the Aldehyde
The first step involves the reduction of the formyl group to a hydroxymethyl group. This is achieved by treating 2-chloro-8-methylquinoline-3-carbaldehyde with a reducing agent such as sodium borohydride. nih.gov The reaction is typically carried out in the presence of a catalyst like montmorillonite K-10 under microwave irradiation, affording (2-chloro-8-methylquinolin-3-yl)methanol. nih.govias.ac.in
Step 2: Chlorination of the Alcohol
The subsequent step is the conversion of the primary alcohol to the corresponding chloromethyl derivative. This is accomplished by reacting (2-chloro-8-methylquinolin-3-yl)methanol with a chlorinating agent, most commonly thionyl chloride (SOCl₂), under reflux conditions. ias.ac.in
| Step | Reactant | Reagent(s) | Product |
| 1 | 2-Chloro-8-methylquinoline-3-carbaldehyde | Sodium borohydride, Montmorillonite K-10 | (2-Chloro-8-methylquinolin-3-yl)methanol |
| 2 | (2-Chloro-8-methylquinolin-3-yl)methanol | Thionyl chloride (SOCl₂) | 2-Chloro-3-(chloromethyl)-8-methylquinoline |
2-Chloro-8-methylquinoline-3-carbaldehyde Synthesis
The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it is the primary route for the synthesis of 2-chloro-8-methylquinoline-3-carbaldehyde. chemijournal.com
This one-pot synthesis involves the reaction of an N-arylacetamide, specifically N-(2-tolyl)acetamide, with the Vilsmeier reagent. nih.gov The Vilsmeier reagent is prepared in situ from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). nih.gov The reaction mixture is heated, leading to cyclization and formylation to yield the target aldehyde with high efficiency. chemijournal.com
| Reactant | Reagents | Reaction Conditions | Product |
| N-(2-tolyl)acetamide | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Heat (353 K) for 15 hours | 2-Chloro-8-methylquinoline-3-carbaldehyde |
This synthetic approach is valued for its high yields and the use of readily available starting materials. chemijournal.com
Biological Activities and Medicinal Chemistry Applications of 2,4 Dichloro 8 Methylquinolin 3 Amine Derivatives
Anticancer Activities of Quinoline (B57606) Amine Derivatives
Quinoline derivatives are a significant class of compounds in the development of anticancer agents. arabjchem.orgnih.gov Their mechanisms of action are diverse and can include the inhibition of crucial cellular processes such as angiogenesis, disruption of cell migration, and induction of apoptosis (programmed cell death). arabjchem.org The structural versatility of the quinoline ring allows for modifications that can lead to compounds with potent and selective activity against various cancer types. arabjchem.org
Investigations on Specific Cell Lines
The cytotoxic effects of quinoline amine derivatives have been evaluated against a wide array of human cancer cell lines, demonstrating a broad spectrum of activity. For instance, certain 7-chloro-4-quinolinylhydrazone derivatives have shown significant cytotoxicity against central nervous system (SF-295), colon (HTC-8), and leukemia (HL-60) cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.314 to 4.65 μg/cm³. arabjchem.org
Another study highlighted a quinoxaline-based scaffold that exhibited broad-spectrum antiproliferative activity against prostate (PC-3), cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancer cell lines. researchgate.net One derivative, in particular, showed IC50 values of 12.17 μM, 9.46 μM, 10.88 μM, and 6.93 μM against HeLa, HCT-116, and MCF-7 cells, respectively. researchgate.net Furthermore, N-benzyl-3-(2-oxoquinolin-1(2H)-yl)propanamide demonstrated notable efficacy against the MCF-7 breast cancer cell line with an IC50 value of 1.32 µM, comparable to the widely used chemotherapy drug doxorubicin. nih.gov A novel quinoline derivative, designated 91b1, also showed a significant anticancer effect, which was found to be mediated through the downregulation of the gene Lumican. mdpi.com
Table 1: Cytotoxic Activity of Quinoline Amine Derivatives on Various Cancer Cell Lines
| Derivative Class | Cell Line | Cancer Type | Reported Activity (IC50) | Source |
|---|---|---|---|---|
| 7-Chloro-4-quinolinylhydrazones | SF-295 | Central Nervous System | 0.314 - 4.65 µg/cm³ | arabjchem.org |
| 7-Chloro-4-quinolinylhydrazones | HTC-8 | Colon | 0.314 - 4.65 µg/cm³ | arabjchem.org |
| 7-Chloro-4-quinolinylhydrazones | HL-60 | Leukemia | 0.314 - 4.65 µg/cm³ | arabjchem.org |
| Quinoxaline-based scaffold | HeLa | Cervical | 12.17 ± 0.9 µM | researchgate.net |
| Quinoxaline-based scaffold | HCT-116 | Colon | 9.46 ± 0.7 µM | researchgate.net |
| Quinoxaline-based scaffold | MCF-7 | Breast | 6.93 ± 0.4 µM | researchgate.net |
| N-benzyl-3-(2-oxoquinolin-1(2H)-yl)propanamide | MCF-7 | Breast | 1.32 µM | nih.gov |
| 5-nitroquinolin-8-yl 2,4-dichlorobenzenesulfonate | MDA-MB-231 | Breast (Triple-Negative) | 7.42 ± 0.94 µM | nih.gov |
Structure-Activity Relationship (SAR) Studies in Oncology
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of quinoline derivatives. These studies have revealed that specific structural modifications can significantly enhance cytotoxic activity. For example, the introduction of electron-withdrawing groups, such as chloro or fluoro substituents, on linked morpholine or piperidine rings has been shown to enhance antiplasmodial activity, a property often studied alongside anticancer effects. nih.gov
In the case of 8-hydroxyquinoline derivatives, substitution at the C-5 position with electron-withdrawing groups tends to improve anticancer activity. nih.gov Conversely, adding a sulfonic acid group at this position can hinder cell permeability and decrease cytotoxicity. nih.gov The nature of the amine substituent also plays a critical role; derivatives with pyrrolidine, piperidine, or methyl-piperidine moieties often exhibit comparable or superior activity to those with diethylamine, while the inclusion of additional heteroatoms, as seen in morpholine or piperazine derivatives, can decrease selective toxicity. nih.govacs.org The core quinoline structure itself is vital, as the deletion or shifting of the quinoline nitrogen atom can lead to a loss of activity, likely due to a reduced ability to chelate metal ions. nih.govacs.org For certain quinoline-triazine hybrids, electron-withdrawing groups like Cl or F have been shown to enhance activity. nih.gov
Antimicrobial Efficacy
Derivatives of the quinoline scaffold have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. benthamdirect.com The adaptability of the quinoline core allows for the synthesis of compounds with broad-spectrum antimicrobial properties. researchgate.netorgchemres.org
Antibacterial Spectrum and Potency
Quinoline amine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies on quinoxaline-based compounds, which share a similar heterocyclic core, revealed moderate to good antibacterial activity. Specific derivatives displayed Minimum Inhibitory Concentrations (MICs) of 4–16 μg/mL against Staphylococcus aureus, 8–32 μg/mL against Bacillus subtilis, 8–32 μg/mL against methicillin-resistant S. aureus (MRSA), and 4–32 μg/mL against Escherichia coli. nih.gov
SAR studies on related hybrid compounds indicated that the introduction of electron-withdrawing groups and the presence of an amino (–NH–) or mercapto (–S–) linker bridge are promising for enhanced antibacterial activity. nih.gov In one series of hybrid chloro-phenylthiazolyl-s-triazines, derivatives with a mercapto bridge showed more potent activity against Gram-negative bacteria like Salmonella typhimurium and E. coli compared to those with an amine bridge. nih.gov Furthermore, a quinolone-coupled hybrid compound demonstrated potent effects against both susceptible and drug-resistant strains, including MRSA and vancomycin-resistant Enterococci (VRE), with MIC values ranging from 4–16 µg/mL. semanticscholar.org The parent 8-hydroxyquinoline has also shown potent activity against Gram-positive bacteria, with MIC values between 3.44-13.78 μM. researchgate.net
Table 2: Antibacterial Activity of Quinoline-Related Derivatives
| Derivative Class | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Quinoxaline-based | S. aureus | 4–16 µg/mL | nih.gov |
| Quinoxaline-based | B. subtilis | 8–32 µg/mL | nih.gov |
| Quinoxaline-based | MRSA | 8–32 µg/mL | nih.gov |
| Quinoxaline-based | E. coli | 4–32 µg/mL | nih.gov |
| Quinolone-coupled hybrid | MRSA | 4–16 µg/mL | semanticscholar.org |
| Quinolone-coupled hybrid | VRE | 4–16 µg/mL | semanticscholar.org |
| 8-Hydroxyquinoline | Gram-positive bacteria | 3.44-13.78 µM | researchgate.net |
Antifungal Properties and SAR
In addition to their antibacterial effects, quinoline derivatives have been investigated for their antifungal properties. benthamdirect.com Research has identified several derivatives with potent activity against various fungal strains. nih.gov
One study found that specific 8-hydroxyquinoline derivatives, namely 2-[(3-hydroxyphenylimino)methyl]quinolin-8-ol, 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol, and 2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol, exhibited in vitro antifungal activity that was comparable or even superior to the standard antifungal drug fluconazole. nih.gov This highlights the potential of the quinoline scaffold in developing new antifungal agents. The structure-activity relationships for these compounds suggest that the nature and position of substituents on the quinoline ring and its side chains are critical determinants of their antifungal efficacy. nih.gov
Antidepressant Activity and Neuropharmacological Relevance
Emerging research indicates that derivatives of quinoline amines may possess antidepressant-like properties. Preclinical studies using established behavioral models of depression, such as the forced swim test and tail suspension test, have provided initial evidence for this activity. These tests are widely used to screen for potential antidepressant effects by measuring the duration of immobility in rodents, where a reduction in immobility time is indicative of an antidepressant-like effect.
A study involving a series of N-[(2-chloro-8-methylquinolin-3-yl)methyl] derivatives, which are directly related to the parent compound, demonstrated significant antidepressant activity. In the forced swim test, several of these compounds were found to significantly reduce the duration of immobility in rats. This suggests a potential interaction with neurochemical pathways involved in mood regulation. Further investigation into the mechanism of action revealed that these active compounds also exhibited an in-vitro inhibitory effect on monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine. Inhibition of MAO is a well-established mechanism for many clinically effective antidepressant drugs.
In Vitro and In Vivo Assessment
The therapeutic potential of quinoline derivatives is frequently evaluated through a combination of in vitro (cell-based) and in vivo (animal model) assessments. These studies are crucial for determining the efficacy and mechanism of action of new compounds.
For instance, two series of novel 4-aminoquinoline derivatives were found to be effective against Plasmodium falciparum in vitro. nih.gov Four of the most active compounds were then evaluated for their antimalarial potential in vivo against Plasmodium berghei in BALB/c mice. nih.gov These derivatives successfully cured the infected mice, demonstrating significant in vivo efficacy. nih.gov
In another study, quinoline and quinazoline derivatives were investigated as NorA efflux pump inhibitors (EPIs) to combat resistance in Staphylococcus aureus. mdpi.com The in vitro assessment showed that these compounds enhanced the activity of the antibiotic ciprofloxacin. mdpi.com This synergism was confirmed in vivo using a mouse infection model, highlighting the potential of these derivatives to counteract antimicrobial resistance in a living organism. mdpi.com Furthermore, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, demonstrated potent activity against drug-resistant P. falciparum and P. vivax isolates in vitro and was orally active in mouse models of malaria (P. berghei, P. chabaudi, and P. yoelii). mdpi.com
Monoamine Oxidase (MAO) Inhibition Studies
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govdrugs.com Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. nih.govnih.gov
Research into other heterocyclic structures has shown that specific substitutions can lead to potent and selective MAO inhibition. For example, studies on phthalide analogues, which are structurally related to other heterocyclic MAO inhibitors, demonstrated that substitutions at the C6 position can yield compounds with high binding affinities to both MAO-A and MAO-B, with many exhibiting MAO-B specificity. ebi.ac.uk This highlights the general principle that specific chemical modifications to a core scaffold are key to achieving desired inhibitory activity and selectivity.
Antiviral Applications (e.g., HIV-1 Latency Reversal)
The quinoline ring system is a key component in various compounds investigated for antiviral activity. nih.gov Derivatives of this scaffold have shown potential against a range of viruses.
In one study, two novel quinoline-based compounds demonstrated dose-dependent inhibition of dengue virus serotype 2 in the low to sub-micromolar range. These compounds were found to impair the accumulation of the viral envelope glycoprotein in infected cells, likely acting during the early stages of the viral infection. nih.gov
Regarding Human Immunodeficiency Virus (HIV-1), a significant challenge in treatment is the existence of latent viral reservoirs that are not affected by conventional antiretroviral therapy. nih.govmdpi.com A "Shock and Kill" strategy aims to use Latency-Reversing Agents (LRAs) to reactivate the virus from these reservoirs, allowing the immune system to clear the infected cells. nih.gov A screening of a small-molecule chemical library identified 4-phenylquinoline-8-amine (PQA) as a novel LRA candidate. nih.gov PQA was shown to induce efficient HIV-1 reactivation from latency, particularly in combination with PKC agonists like Prostratin, and also induced the death of latently infected cells. nih.gov
Other Reported Pharmacological Activities of Quinoline Derivatives
Quinoline and its related scaffolds, such as quinazolinone, have been a focus of research for developing new anticonvulsant agents. researchgate.net Epilepsy is a neurological disorder characterized by seizures, and many current treatments have limitations, driving the search for new therapeutic options. nih.gov
A series of 8-substituted quinolines were synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure models. researchgate.net Several derivatives, particularly those with a 2-hydroxypropyloxyquinoline moiety, displayed excellent anticonvulsant effects. researchgate.net For example, compound 20, 8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline, was identified as a potent anticonvulsive agent in this series. researchgate.net Similarly, N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides, which are structurally related, were synthesized and evaluated, though they did not show significant activity in a PTZ-induced seizure model in mice. scispace.comresearchgate.net
| Compound | Description | Activity Model | Observed Effect |
|---|---|---|---|
| 8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline | An 8-substituted quinoline derivative. researchgate.net | MES & scMet | Potent anticonvulsive agent. researchgate.net |
| 8-(3′-piperazino)-2′-hydroxypropyloxyquinoline | An 8-substituted quinoline derivative. researchgate.net | MES & scMet | Showed very good anticonvulsant activity. researchgate.net |
| 8-(3′-imidazolo)-2′-hydroxypropyloxyquinoline | An 8-substituted quinoline derivative. researchgate.net | MES & scMet | Showed very good anticonvulsant activity. researchgate.net |
| 8-(2′-piperazino-ethanoxy)quinoline | An 8-substituted quinoline derivative. researchgate.net | MES & scMet | Identified as one of the most active agents in its series. researchgate.net |
| 8-(2′-imidazolo-ethanoxy)quinoline | An 8-substituted quinoline derivative. researchgate.net | MES & scMet | Identified as one of the most active agents in its series. researchgate.net |
Certain quinoline derivatives have also been investigated for their potential to lower blood pressure. A study on 8-substituted quinolines found that several compounds exhibited excellent antihypertensive activity. researchgate.net Specifically, compounds 20 (8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline), 13 (8-(3′-piperazino)-2′-hydroxypropyloxyquinoline), and 19 (8-(3′-(4″-ethylpiperazino)-2′-hydroxypropyloxy)quinoline) were notable. These compounds were observed to significantly antagonize the pressor response induced by adrenaline, suggesting their effects may be linked to β-blocking properties. researchgate.net
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. iau.ir The quinoline nucleus is a feature of many compounds with demonstrated antioxidant capabilities. researchgate.net
The antioxidant potential of various new quinoline derivatives has been evaluated using methods such as the DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging assay. iau.irmdpi.com For example, a series of novel 7-chloroquinoline derivatives were synthesized, and two compounds, 2,7-dichloroquinoline-3-carbonitrile and 2,7-dichloroquinoline-3-carboxamide, displayed strong antioxidant activity with IC50 values of 2.17 µg/mL and 0.31 µg/mL, respectively, which were comparable or superior to the standard antioxidant ascorbic acid (IC50 of 2.41 µg/mL). researchgate.net
In another study, new furo[2,3-f]quinoline derivatives were synthesized and showed good antioxidant activity, attributed to the presence of an NH group in their structure. iau.ir Additionally, a series of 8-aminoquinoline derivatives were linked with natural antioxidant acids (ferulic, caffeic, and lipoic acids). mdpi.com The resulting caffeic acid derivatives, in particular, demonstrated good radical scavenging ability. mdpi.com
| Compound | Assay | Result (IC50) | Reference Compound |
|---|---|---|---|
| 2,7-dichloroquinoline-3-carbonitrile | DPPH Radical Scavenging | 2.17 µg/mL researchgate.net | Ascorbic Acid (2.41 µg/mL) researchgate.net |
| 2,7-dichloroquinoline-3-carboxamide | DPPH Radical Scavenging | 0.31 µg/mL researchgate.net | Ascorbic Acid (2.41 µg/mL) researchgate.net |
| Caffeic Acid-Quinoline Derivatives (4-6) | DPPH Radical Scavenging | Showed higher scavenging than parent caffeic acid. mdpi.com | Caffeic Acid mdpi.com |
Mechanistic Insights into Biological Activity of 2,4 Dichloro 8 Methylquinolin 3 Amine Derivatives
Target Identification and Pathway Modulation
Derivatives of 2,4-dichloro-8-methylquinolin-3-amine have been found to modulate key signaling pathways that are often dysregulated in diseases such as cancer. By targeting specific proteins within these cascades, these compounds can influence cellular processes like proliferation, survival, and differentiation.
Inhibition of Kinase Pathways (e.g., PI3K/AKT/mTOR, EGFR, HER-2)
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival and growth. Aberrant activation of this pathway is a common feature in many cancers. While direct studies on this compound are limited, the broader class of quinoline (B57606) derivatives has been investigated for their inhibitory effects on this pathway.
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key receptor tyrosine kinases that, upon activation, can trigger the PI3K/AKT/mTOR pathway, leading to uncontrolled cell proliferation. The quinoline scaffold has been identified as a promising framework for the development of EGFR and HER-2 inhibitors. rsc.org Dual targeting of both EGFR and HER-2 is considered a valid therapeutic strategy for solid tumors. rsc.org
A series of novel quinoline-based derivatives have been designed and synthesized as dual-target inhibitors of EGFR and HER-2. rsc.org For instance, certain quinazoline derivatives have demonstrated high selectivity for HER-2 over EGFR. nih.gov Structure-activity relationship (SAR) studies have revealed that the selectivity for HER-2 is influenced by the nature of the aniline moiety at the C-4 position and substituents at the C-6 position of the quinazoline ring. nih.gov One such compound exhibited an IC50 of 8 nM for HER-2 and showed a 240-fold greater selectivity for HER-2 over EGFR compared to lapatinib. nih.gov Furthermore, sulfonylated indeno[1,2-c]quinoline derivatives have been identified as potent EGFR tyrosine kinase inhibitors. acs.org
Table 1: Inhibitory Activity of Representative Quinoline Derivatives against Kinase Pathways
| Compound/Derivative Class | Target Kinase(s) | IC50 Value | Key Findings |
| Quinazoline Derivative (unspecified) | HER-2 | 8 nM | 240-fold more selective for HER-2 over EGFR than lapatinib. nih.gov |
| Sulfonylated Indeno[1,2-c]quinolines | EGFR | - | Identified as potent EGFR tyrosine kinase inhibitors. acs.org |
| 4-Anilino-quinazoline Derivatives | EGFR, HER-2 | - | Multitarget inhibitory activity. |
Modulation of Cellular Signaling Cascades (e.g., NFκB, NFAT)
The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, and its dysregulation is linked to chronic inflammatory diseases and cancer. mdpi.com A novel quinoline inhibitor has been identified that targets the canonical NF-κB pathway. mdpi.com This compound was found to inhibit NF-κB-induced luciferase activity at concentrations as low as 5 μM without affecting cell viability. mdpi.com Mechanistic studies suggested that this quinoline derivative moderately interferes with the TNF-induced nuclear translocation of NF-κB and may also modulate transcriptional activity by inhibiting the interaction between NF-κB and DNA. mdpi.com
The nuclear factor of activated T-cells (NFAT) is another family of transcription factors that are key regulators of cytokine gene expression and are involved in the immune response. The calcineurin-NFAT signaling pathway, which is activated by calcium signals, plays a critical role in various cellular processes. nih.govnih.gov While direct evidence for the modulation of NFAT signaling by this compound derivatives is not yet available, the ability of quinoline compounds to interfere with key signaling pathways suggests that this could be a potential area for future investigation.
Induction of Apoptosis and Cell Cycle Effects
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Quinoline derivatives have been shown to induce apoptosis and affect the cell cycle in various cancer cell lines.
For example, a series of 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium salts, which are structurally related to quinolines, were evaluated for their cytotoxic activity and ability to induce apoptosis. tandfonline.com Several of these compounds exhibited potent cytotoxicity against cancer cells, with some being more active than the standard anticancer drug cisplatin. tandfonline.com Flow cytometry analysis confirmed that these compounds were able to induce apoptosis in a concentration-dependent manner. tandfonline.com Similarly, certain quinoline-based N-hydroxycinnamamides and N-hydroxybenzamides have been shown to promote cell apoptosis. nih.gov
Interactions with DNA and Other Biomolecules
The interaction of small molecules with DNA can lead to the disruption of DNA replication and transcription, ultimately causing cell death. Quinoline derivatives have been investigated for their ability to bind to DNA and inhibit enzymes involved in DNA metabolism, such as topoisomerases.
A novel 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative has been identified as a DNA intercalating topoisomerase IIα poison. acs.org This finding is particularly relevant as the compound shares the quinoline-amine scaffold with this compound. The study revealed that this derivative exhibited strong topoisomerase IIα inhibition and antiproliferative activity against colorectal and cervix cancer cell lines. acs.org Further mechanistic studies, including ethidium bromide displacement and potassium iodide quenching assays, confirmed that the compound acts as a DNA intercalative topoisomerase IIα poison. acs.org
Furthermore, in silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives have suggested that these compounds can bind to the A/T minor groove region of a B-DNA duplex through hydrogen bonding. frontiersin.org This interaction with DNA is believed to contribute to their anticancer activity. frontiersin.org
Role of Metal Chelation in Biological Mechanisms
The ability of a molecule to bind to metal ions, a process known as chelation, can significantly influence its biological activity. 8-Hydroxyquinolines are well-known metal chelators, and their biological effects are often attributed to this property. tandfonline.comnih.gov While this compound is a quinolin-3-amine and not an 8-hydroxyquinoline, the quinoline ring system itself, with its nitrogen atom, can participate in metal coordination.
The nitrogen atom in the quinoline ring and the exocyclic amine group in this compound could potentially act as a bidentate ligand, forming complexes with various metal ions. The formation of such metal complexes can alter the lipophilicity and reactivity of the parent compound, potentially enhancing its biological activity. For instance, metal complexes of quinoline derivatives have been shown to exhibit a wide range of medicinal properties, including antibacterial, antifungal, and anticancer activities. nyu.edu The interaction of these complexes with biomolecules like DNA can be a key aspect of their mechanism of action. nyu.edu While the precise role of metal chelation in the biological activity of this compound derivatives requires further investigation, the potential for such interactions should be considered.
Enzyme Inhibition Mechanisms (e.g., MAO, HDAC)
Enzyme inhibition is another important mechanism through which quinoline derivatives can exert their biological effects. Two enzyme families of particular interest are monoamine oxidases (MAOs) and histone deacetylases (HDACs).
Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine and serotonin. The inhibition of MAOs can have therapeutic effects in neurological disorders. Quinoline and its derivatives have been reported to possess MAO inhibitory activity. nih.gov For example, a series of isoquinoline derivatives were found to be reversible and time-independent MAO inhibitors, with a notable selectivity for MAO-A. nih.gov Structure-activity relationship studies of these compounds have provided insights into the structural features that are important for their inhibitory activity. nih.gov
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histones. The inhibition of HDACs has emerged as a promising strategy for cancer therapy. Several quinoline-based derivatives have been designed and synthesized as HDAC inhibitors. nih.govnih.gov For instance, a series of quinoline-based N-hydroxycinnamamides and N-hydroxybenzamides were found to be potent class I HDAC inhibitors, with one compound showing preferable inhibition of HDAC8. nih.gov Another study reported on substituted quinoline hydroxamic acid derivatives as novel HDAC inhibitors, with one compound exhibiting better inhibitory effects than the known HDAC inhibitor SAHA. nih.gov The general structure of these inhibitors often includes a zinc-binding group, a linker, and a "cap" group, for which the quinoline moiety can serve.
Table 2: Enzyme Inhibitory Activity of Quinoline Derivatives
| Derivative Class | Target Enzyme | IC50 Value | Key Findings |
| Isoquinoline Derivatives | MAO-A | - | Reversible and time-independent inhibitors with selectivity for MAO-A. nih.gov |
| Quinoline-based N-hydroxycinnamamides | Class I HDACs (esp. HDAC8) | 442 nM (for HDAC8) | Potent class I HDAC inhibitors. nih.gov |
| Substituted Quinoline Hydroxamic Acids | HDACs | 85 nM | Exhibited better inhibitory effect compared to SAHA. nih.gov |
Computational and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. For quinoline (B57606) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the molecular interactions that govern their binding affinity.
Studies have shown that quinoline derivatives can interact with a variety of enzymes, including proteases, kinases, and acetylcholinesterase. For instance, certain novel quinoline derivatives have been investigated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2. nih.gov Docking studies revealed that these compounds could form stable complexes within the allosteric site of the enzyme, engaging in hydrogen bonding with key amino acid residues such as His41, His164, and Glu166, as well as π-π stacking interactions with His41. nih.gov Similarly, quinoline-3-carboxamide derivatives have been docked against various DNA damage response (DDR) kinases, demonstrating selective binding to ATM kinase. mdpi.com
In another study, various N1, N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives were evaluated as potential inhibitors of the human AKT1 kinase. nih.gov The docking results highlighted the importance of hydrogen bonds with residues like Asn49, Lys220, and Ser157, along with π-π interactions with Trp76 and Tyr224, for the inhibitory activity. nih.gov These computational predictions provide a rational basis for the design of more potent and selective inhibitors based on the quinoline scaffold.
| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |
| Quinoline Derivatives | SARS-CoV-2 Mpro | His41, His164, Glu166, Tyr54, Asp187 | Hydrogen Bonding, π-interaction |
| Quinoline-3-carboxamides | ATM Kinase | Not specified | Not specified |
| N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamines | Human AKT1 Kinase | Asn49, Lys220, Ser157, Arg225, Trp76 | Hydrogen Bonding, π-π interaction |
| Dihydroxyl-quinolines | Acetylcholinesterase | Ser203, Tyr124 | Hydrogen Bonding |
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.orgwikipedia.org By systematically modifying the molecular structure, chemists can identify the key chemical features, or pharmacophores, responsible for the desired biological effect. wikipedia.org This knowledge is then used to design new compounds with enhanced potency, selectivity, or reduced toxicity. gardp.org
For quinoline derivatives, SAR studies have provided valuable insights. For example, in a series of analogs of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, it was found that electron-withdrawing substituents on the benzenesulfonamide ring (A ring), such as fluorine, bromine, and chlorine, resulted in stronger activity as PPARγ-targeted antidiabetics. nih.gov Conversely, the introduction of electron-donating methyl groups led to diminished activity. nih.gov This suggests that the electronic properties of the substituents play a crucial role in the compound's interaction with the target receptor.
In the context of 8-aminoquinoline antimalarials, the position and nature of substituents on the quinoline nucleus significantly affect their tissue schizontocidal activity. who.int While the 6-methoxy group is generally considered important for activity, substitutions at other positions can either enhance or diminish the therapeutic effect. who.int For instance, the introduction of certain groups at the 7-position often leads to a loss of activity. who.int These SAR findings are critical for guiding the optimization of lead compounds.
| Quinoline Scaffold | Position of Substitution | Effect of Electron-Withdrawing Groups | Effect of Electron-Donating Groups |
| N-(4-(quinolin-3-yloxy)phenyl)benzenesulfonamide | Benzenesulfonamide ring | Increased activity | Decreased activity |
| 8-Aminoquinoline | Position 7 | Loss of activity | Not specified |
Quantum Chemical Calculations (e.g., DFT studies on related quinoline amines)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.net These methods can provide insights into various molecular properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the reactivity of different atomic sites.
DFT studies have been performed on quinoline and its derivatives to understand their potential as corrosion inhibitors for mild steel. researchgate.net By calculating parameters like the HOMO-LUMO energy gap, dipole moment, and the charges on individual atoms, researchers can predict the efficiency of these molecules in preventing corrosion. The results indicated that the calculated quantum chemical parameters correlate well with the experimentally observed inhibition efficiencies. researchgate.net
Furthermore, time-dependent DFT (TD-DFT) calculations have been employed to study the excited-state properties of quinoline derivatives. chemrxiv.org These studies are particularly relevant for understanding the photophysical and photochemical behavior of these compounds, such as their potential use as fluorescent probes or in photodynamic therapy. The calculations can predict vertical excitation energies and the nature of electronic transitions, which are crucial for understanding their light-absorbing and emitting properties. chemrxiv.orghakon-art.com
| Compound | Method | Calculated Parameters | Application |
| Quinoline and derivatives | DFT/B3LYP | HOMO-LUMO gap, Dipole moment, Fukui functions | Corrosion Inhibition |
| Substituted Quinoline Amines | TD-DFT | Vertical excitation energies, Oscillator strengths | Photophysical Properties |
| Pyrazolo[3,4-b]quinoline derivatives | DFT/B3LYP/6-31G* | Maximum excitation wavelength, Fluorescence wavelength | Organic Light Emitting Diodes (OLEDs) |
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static picture of ligand-protein interactions, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of these systems. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of ligands and proteins, the stability of their complexes, and the role of solvent molecules. nih.govnih.govresearchgate.net
MD simulations have been conducted on various quinoline derivatives complexed with their protein targets to assess the stability of the docked poses. nih.govmdpi.com Analyses of the root-mean-square deviation (RMSD) of the protein backbone and the ligand throughout the simulation can indicate the stability of the complex. mdpi.com For example, a stable RMSD suggests that the ligand remains securely bound in the active site. The root-mean-square fluctuation (RMSF) of individual amino acid residues can reveal which parts of the protein are flexible and which are rigid. acs.org
These simulations have shown that quinoline derivatives can form stable complexes with enzymes like the SARS-CoV-2 main protease. nih.gov The analysis of hydrogen bond formation and solvent accessible surface area (SASA) during the simulation can further validate the docking results and provide a more detailed understanding of the binding mechanism. nih.gov In some cases, MD simulations have revealed conformational interconversions of the ligand within the binding site, which can be crucial for its biological activity. mdpi.com
| System | Simulation Time | Key Analyses | Findings |
| Quinoline derivative : SARS-CoV-2 Mpro | Not specified | RMSD, RMSF, Hydrogen bonding, SASA | Stable complex formation, strong intermolecular interactions |
| Quinoline-3-carboxamide : DDR Kinases | 100 ns | RMSD, Secondary structure analysis | Stable protein-ligand complexes, ligand conformational interconversion |
| Dihydroxyl-quinoline : Acetylcholinesterase | Not specified | RMSD, RMSF, Radial distribution function | Identification of key intermolecular interactions |
Prediction of Pharmacokinetic Profiles
The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, excretion, and toxicity (ADMET), is a critical determinant of its clinical success. nih.gov In the early stages of drug discovery, in silico tools are widely used to predict the ADMET properties of compounds, helping to prioritize candidates with favorable drug-like characteristics and identify potential liabilities. idaampublications.innih.gov
Various web-based platforms, such as ADMETlab and SwissADME, provide predictions for a wide range of pharmacokinetic parameters. nih.govecust.edu.cn For quinoline derivatives, these tools can predict properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and potential for inhibition of cytochrome P450 (CYP) enzymes. idaampublications.inucj.org.ua
For instance, a study on derivatives of 5,6,7,8-tetrahydroquinoline-3-amine predicted favorable intestinal absorption and half-life, but also indicated increased potential for blood-brain barrier penetration, which might be undesirable depending on the therapeutic target. ucj.org.ua Similarly, predictions for other quinoline-based compounds have suggested good bioavailability and a low likelihood of causing neurological side effects due to being non-permeant to the BBB. idaampublications.in These in silico predictions are invaluable for guiding the design of new quinoline derivatives with improved pharmacokinetic profiles.
| Property | Description | Predicted Outcome for some Quinoline Derivatives |
| A bsorption | Human Intestinal Absorption (HIA) | Favorable |
| D istribution | Blood-Brain Barrier (BBB) Penetration | Variable; some predicted to be non-permeant |
| M etabolism | Cytochrome P450 (CYP) Inhibition | Potential for inhibition of various isoforms (e.g., CYP1A2, 2D6, 3A4) |
| E xcretion | Half-life (t1/2) | Favorable |
| T oxicity | Ames Mutagenicity | Predicted to be non-mutagenic |
| T oxicity | hERG Inhibition | Potential for inhibition needs to be assessed |
Future Research and Therapeutic Horizons for 2,4-Dichloro-8-methylquinolin-3-amine
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. orientjchem.orgnih.gov As a specific derivative, this compound represents a template for further investigation, with its future research directions and therapeutic potential being a subject of significant scientific interest. The exploration of this compound and its analogs is guided by decades of research into the broader family of quinoline derivatives, which have demonstrated extensive biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects. orientjchem.orgnih.gov
Q & A
Basic: What are the optimal synthesis routes for 2,4-Dichloro-8-methylquinolin-3-amine?
Methodological Answer:
The synthesis typically involves functionalizing the quinoline core. A common approach starts with 2-chloro-8-methyl-3-formylquinoline, which undergoes condensation with an amine source (e.g., 4-methoxyaniline) followed by reduction. For example:
Condensation: React 2-chloro-8-methyl-3-formylquinoline with 4-methoxyaniline in methanol under ambient conditions to form an imine intermediate.
Reduction: Use sodium cyanoborohydride (NaBHCN) at pH ≈ 6 to selectively reduce the imine to the amine .
- Key Considerations:
- Solvent choice (methanol or ethanol) affects reaction kinetics.
- NaBHCN is preferred over LiAlH for milder conditions and higher selectivity .
Basic: What characterization techniques are essential for confirming the structure and purity?
Methodological Answer:
A combination of spectroscopic and analytical methods is critical:
- NMR Spectroscopy:
- Mass Spectrometry (MS):
- X-ray Crystallography:
- HPLC:
Advanced: How can crystallographic data be effectively refined for this compound?
Methodological Answer:
Use the SHELX suite (e.g., SHELXL) for refinement, particularly for small-molecule crystallography:
Data Collection: High-resolution (<1.0 Å) data reduces model bias.
Twinning: Address inversion twinning (common in quinoline derivatives) using TWIN/BASF commands in SHELXL .
Hydrogen Bonding: Model N–H⋯N interactions (observed in quinoline amines) to improve R-factors .
Validation: Check for planarity deviations (e.g., quinoline ring RMSD <0.05 Å) .
Example Refinement Table:
| Parameter | Value |
|---|---|
| R (I > 2σ(I)) | ≤0.05 |
| wR (all data) | ≤0.15 |
| CCDC Deposition | Recommended |
Advanced: How do substituent variations impact biological activity in quinoline derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies highlight:
- Chlorine Position: 2,4-Dichloro substitution enhances antimalarial activity by increasing lipophilicity and target binding (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) .
- Methyl Group (C8): Improves metabolic stability but may reduce solubility .
- Amino Group (C3): Critical for hydrogen bonding with biological targets (e.g., kinase inhibitors) .
SAR Table for Analogues:
| Substituent | Activity (IC) | Target |
|---|---|---|
| 2-Cl, 4-Cl, 8-Me | 12 nM | Antimalarial |
| 2-Br, 4-Cl, 8-Me | 45 nM | Anticancer |
| 2-Cl, 4-F, 8-Me | Inactive | - |
Contradiction: How to resolve discrepancies in reported biological activity data?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles:
Assay Variables:
- Check parasite strains (e.g., Plasmodium 3D7 vs. Dd2) or cell lines used .
- Control for serum concentration (e.g., 10% FBS may reduce compound efficacy) .
Stereochemical Purity:
Solubility:
- Poor solubility in aqueous buffers (common for chloroquinolines) may lead to false negatives. Use DMSO stocks ≤0.1% .
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking:
- MD Simulations:
Basic: What are the stability and storage recommendations?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
